amine hydrobromide CAS No. 1609396-65-7](/img/structure/B3244061.png)
[2-(4-Chlorophenyl)ethyl](4-pyridinylmethyl)amine hydrobromide
説明
“2-(4-Chlorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609396-65-7 . It has a molecular weight of 327.65 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-chlorophenyl)-N-(4-pyridinylmethyl)ethanamine hydrobromide . The InChI code for this compound is 1S/C14H15ClN2.BrH/c15-14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13;/h1-4,6-9,17H,5,10-11H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 327.65 . It is a solid at room temperature .科学的研究の応用
The compound "2-(4-Chlorophenyl)ethylamine hydrobromide" does not directly appear in the current literature reviewed. However, related research on compounds with chlorophenyl groups and their applications in scientific research offers insights into the potential areas where such a compound could be of interest. Here, we discuss various scientific research applications of chlorophenyl-containing compounds, excluding drug use, dosage, and side effects, as per the requirements.
Environmental Impact and Toxicity Assessment
Chlorophenols, including compounds with chlorophenyl groups, have been evaluated for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The persistence of chlorophenols in the environment can vary, being low with biodegradable conditions but potentially moderate to high depending on environmental conditions. Such studies are crucial for understanding and mitigating the environmental impact of chlorophenyl compounds (Krijgsheld & Gen, 1986).
Anticarcinogenic Properties
Research on chlorophylls and related compounds, which include chlorophenyl groups, highlights their potential anticarcinogenic properties. Chlorophylls have demonstrated anti-mutagenic activity and protection against various biomarkers of cancer in vivo, supporting their role in cancer chemoprevention (Dashwood, 1997).
Waste Incineration and Pollution Control
Chlorophenols are identified as significant precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Understanding the role and transformation of chlorophenols in MSWI is vital for improving waste management practices and minimizing the release of harmful dioxins into the environment (Peng et al., 2016).
Biogenic Amines in Food Safety
The formation and role of biogenic amines in fish, where chlorophenyl compounds may act as precursors in certain contexts, have implications for food safety and quality. Understanding these relationships is essential for assuring the safety of fish products and mitigating the risks of foodborne illnesses (Bulushi et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2.BrH/c15-14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13;/h1-4,6-9,17H,5,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYVTSFAOGTIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)ethyl](4-pyridinylmethyl)amine hydrobromide | |
CAS RN |
1609396-65-7 | |
| Record name | 4-Pyridinemethanamine, N-[2-(4-chlorophenyl)ethyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[3.5]nonan-1-amine](/img/structure/B3243981.png)
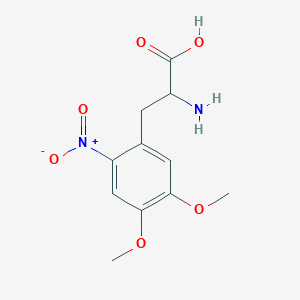
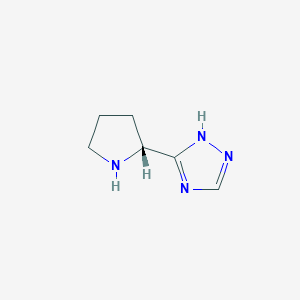
![N-Ethyl-N-[(2R)-2-pyrrolidinylmethyl]ethanamine](/img/structure/B3243994.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B3243996.png)
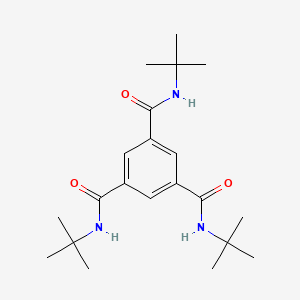
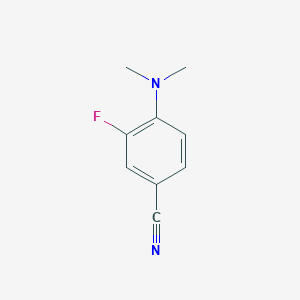
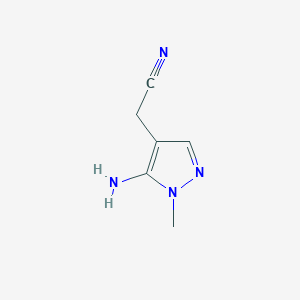
![5-hydroxy-1-phenyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B3244010.png)
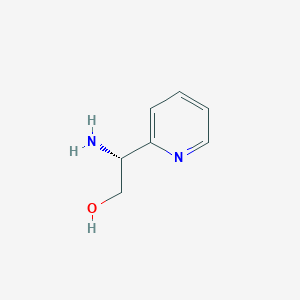
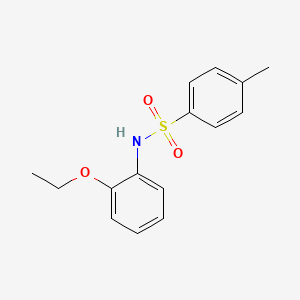
![2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol](/img/structure/B3244032.png)
![N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B3244047.png)
